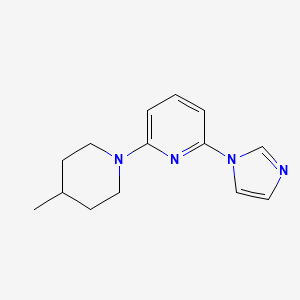

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, also known as MIB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MIB-1 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which is a G protein-coupled receptor that plays a key role in regulating feeding behavior and energy homeostasis.

Applications De Recherche Scientifique

Versatility in Medicinal Chemistry

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine, as a compound related to the imidazo[1,2-a]pyridine scaffold, is recognized for its broad range of applications in medicinal chemistry. This includes uses in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. The versatility of this scaffold is also highlighted in its presence in various marketed preparations such as zolimidine, zolpidem, and alpidem. The scaffold's adaptability for structural modifications makes it a candidate for developing novel therapeutic agents (Deep et al., 2016).

Pharmaceutical Development

Imidazo[1,2-a]pyridine-based compounds, including derivatives of this compound, have been explored for pharmaceutical uses. These compounds have shown promise in treating heart and circulatory failures. Their derivatives have been synthesized and evaluated for their anticholinesterase potential, with some showing potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research highlights the potential of these compounds in pharmaceutical applications (Kwong et al., 2019).

Contribution to N-heterocyclic Carbene Chemistry

The imidazo[1,5-a]pyridine skeleton, closely related to this compound, offers a platform for generating new types of stable N-heterocyclic carbenes. These developments are significant in the field of carbene chemistry and have led to the synthesis and characterization of new Rh(I) mono- and biscarbenes. Such advancements are crucial for further exploration in the realm of organometallic chemistry (Alcarazo et al., 2005).

Synthesis and Biological Activity

Research into imidazo[1,2-a]pyridine derivatives has also focused on their synthesis and biological activity. Studies have demonstrated the synthesis of various functionalized imidazo[1,2-a]pyridines, highlighting their potential as antisecretory and cytoprotective antiulcer agents. This research underscores the compound's relevance in developing treatments for gastrointestinal conditions (Starrett et al., 1989).

Mécanisme D'action

Imidazole Ring

Imidazole is a planar five-membered ring. It is present in many important biological molecules, including histidine and the related hormone histamine. Imidazole-based drugs are known to interact with the histamine receptors in the body .

Piperidine Ring

Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge. Piperidine and its derivatives are ubiquitous in nature. Many alkaloids, pharmaceuticals, and natural products contain a piperidine ring .

Pyridine Ring

Pyridine is a basic heterocyclic organic compound. It is structurally related to benzene, with one methine group replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Propriétés

IUPAC Name |

2-imidazol-1-yl-6-(4-methylpiperidin-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-12-5-8-17(9-6-12)13-3-2-4-14(16-13)18-10-7-15-11-18/h2-4,7,10-12H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDPFGMWVZQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC(=N2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)

![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2699492.png)

![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)

![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)

![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)

![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)

![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)

![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)